molecular formula C13H18N2O2 B14352772 2H-Pyran-3,3(4H)-dipropanenitrile, dihydro-6,6-dimethyl-4-oxo- CAS No. 95234-66-5

2H-Pyran-3,3(4H)-dipropanenitrile, dihydro-6,6-dimethyl-4-oxo-

Cat. No.: B14352772
CAS No.: 95234-66-5
M. Wt: 234.29 g/mol
InChI Key: JXGSJDRBMKSXKD-UHFFFAOYSA-N
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Description

2H-Pyran-3,3(4H)-dipropanenitrile, dihydro-6,6-dimethyl-4-oxo- is a synthetic organic compound belonging to the pyran family. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This particular compound is characterized by its unique structural features, including the presence of nitrile and ketone functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-3,3(4H)-dipropanenitrile, dihydro-6,6-dimethyl-4-oxo- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the pyran ring.

    Functional Group Transformations: Introduction of nitrile and ketone groups through specific reagents and conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production. This includes:

    Catalysis: Use of catalysts to increase reaction efficiency.

    Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-3,3(4H)-dipropanenitrile, dihydro-6,6-dimethyl-4-oxo- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitrile or ketone groups to corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group may yield primary amines.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical studies due to its unique structure.

    Medicine: Exploration of its pharmacological properties.

    Industry: Use in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2H-Pyran-3,3(4H)-dipropanenitrile, dihydro-6,6-dimethyl-4-oxo- would involve interactions with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on its application and the nature of its functional groups.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran-2-one: Another pyran derivative with different functional groups.

    2H-Pyran-4-one: Similar structure but with a ketone group at a different position.

Uniqueness

2H-Pyran-3,3(4H)-dipropanenitrile, dihydro-6,6-dimethyl-4-oxo- is unique due to its specific combination of nitrile and ketone groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

95234-66-5

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

3-[3-(2-cyanoethyl)-6,6-dimethyl-4-oxooxan-3-yl]propanenitrile

InChI

InChI=1S/C13H18N2O2/c1-12(2)9-11(16)13(10-17-12,5-3-7-14)6-4-8-15/h3-6,9-10H2,1-2H3

InChI Key

JXGSJDRBMKSXKD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(CO1)(CCC#N)CCC#N)C

Origin of Product

United States

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